The table below summarizes the quantitative solubility data available for 2'-Deoxy-2'-fluoroadenosine.
| Compound Name | Solvent | Solubility | Condition / Note |
|---|
| 2'-Deoxy-2'-fluoroadenosine [1] | DMSO | 50 mg/mL (185.71 mM) | - Hygroscopic DMSO has a significant impact on solubility.
This compound is a subject of active research due to its antitumor and antiviral properties. Key experimental findings and methodologies include:
Since direct data for 2-Fluoroadenosine is limited, you might need to determine its solubility experimentally. Here is a generalized protocol for determining compound solubility, which can be adapted for your needs.
Workflow for experimental determination of compound solubility.
The poor aqueous solubility of bioactive compounds is a major challenge in drug development. Co-crystal formulation is a prominent strategy to overcome this [2].
Logic of using co-crystal formulation to overcome solubility limitations.
As demonstrated with the natural product dihydromyricetin (DHM), co-crystals with counterions like triethanolamine (TEA) can significantly increase aqueous solubility, which in turn enhances biological activity in assays [2].
The table below summarizes the core chemical relationships.
| Compound | Chemical Relationship | Key Characteristics |
|---|
| 2-Fluoroadenosine [1] | Biochemical precursor; the nucleoside form of 2-fluoroadenine. | • Base: 2-fluoroadenine • Sugar: Ribose | | Fludarabine (F-ara-A) [2] [3] | Active drug; a 2-fluoroadenine nucleoside with an arabinose sugar. | • Base: 2-fluoroadenine • Sugar: Arabinose (9-β-D-arabinofuranosyl) | | Fludarabine Phosphate [2] [4] | Marketed prodrug; the 5'-monophosphate ester of Fludarabine. | • Improved water solubility • Rapidly dephosphorylated in plasma to active Fludarabine |
A key synthetic strategy involves starting from guanosine. The process includes protecting the sugar hydroxyl groups, converting the 6-keto group on the purine base to a leaving group, introducing a fluorine atom at the 2-position, and inverting the 2'-hydroxyl group on the sugar moiety from ribo- to arabino-configuration [5] [6].
The established primary mechanism of Fludarabine is the inhibition of DNA synthesis, leading to apoptosis. A more recent discovery shows it can also modulate extracellular matrix expression.
The following diagram illustrates this novel signaling pathway.
Fludarabine activates MAPK/ERK, PI3K/AKT, and TGF-β pathways, increasing COL7A1 transcription and Type VII collagen production. [8]
The table below summarizes key quantitative data from experimental and clinical research.
| Parameter / Assay | Model System | Result / Value | Context / Implication |
|---|---|---|---|
| Growth Inhibition (IC₅₀) [9] | Raji (Burkitt lymphoma) | 0.47 ± 0.04 μM | High potency |
| U937 (Histiocytic lymphoma) | 0.24 ± 0.04 μM | High potency | |
| CEM (T-cell leukemia) | 2.4 ± 0.4 μM | Moderate potency | |
| RPMI 8226 (Multiple myeloma) | 1.54 μM [7] - 25.9 ± 3.7 μM [9] | Variable sensitivity | |
| Antitumor Activity (EC₅₀) [9] | Primary CLL patient cells | 0.16 - 0.64 μM | High effectiveness in primary cells |
| Cytotoxicity (LD₅₀) [9] | Primary CLL cells | 1.1 μM | Concentration for 50% cell death |
| Plasma Half-Life (Terminal) [3] | Human patients | 10.41 hours | prolonged terminal half-life |
| In Vivo Dosage [7] | SCID mouse xenograft | 40 mg/kg (i.p.) | Effective in vivo tumor growth inhibition |
For researchers, here are detailed methodologies for key experiments cited in this report.
Cell Growth Inhibition and Apoptosis Assay [7]
Analyzing Type VII Collagen Upregulation [8]
DNA Damage and Repair Synthesis Assay [10]
Fludarabine's unique mechanisms support its use in several research and clinical contexts.
The phosphorylation of a nucleoside analog like 2-Fluoroadenosine is typically a sequential, multi-step process. The following diagram illustrates the general enzymatic cascade for nucleoside triphosphate synthesis, which includes the key role of adenosine kinase.
Diagram: Multi-enzyme phosphorylation cascade with ATP regeneration. [1]
The initial phosphorylation of the nucleoside to the monophosphate form is often the rate-limiting step. [1] Adenosine kinase (AK) is the primary enzyme responsible for catalyzing this first reaction, transferring a phosphate group from ATP to the nucleoside. [1]
Conducting experiments on this compound phosphorylation requires a carefully selected enzyme system. The table below summarizes the core components often used in such cascades.
| Component Role | Specific Example(s) | Function | Relevance to this compound |
|---|---|---|---|
| Initial Kinase | Adenosine Kinase (AK) [1] | Phosphorylates nucleoside to NMP | Key enzyme for the first, rate-limiting step. |
| Secondary Kinases | UMP-CMP kinase, Guanylate kinase, Adenylate kinase [1] | Phosphorylates NMP to NDP | Required to progress to the diphosphate form. |
| Final Kinase | Nucleoside Diphosphate Kinase (NDPK) [1] | Phosphorylates NDP to NTP | Produces the active triphosphate form. |
| Phosphate Donor | Adenosine Triphosphate (ATP) [1] | Provides phosphate groups | Essential co-substrate for all kinase steps. |
| Regeneration System | Pyruvate Kinase (PK) + Phosphoenolpyruvate (PEP) [1] | Recycles ADP back to ATP | Crucial for high yield; maintains low ADP and high ATP concentrations. |
Your research on this compound phosphorylation fits into a broader therapeutic landscape. Understanding this context can help in defining the application and value of your work.
Since specific protocols for this compound were not found, you can build your experimental plan on the general framework from the search results.
The synthesis of 2-fluoroadenosine from guanosine represents a strategically important transformation in medicinal chemistry, enabling access to a metabolically stable adenosine analog with significant research and therapeutic potential. This multi-step conversion leverages guanosine as a commercially available and cost-effective starting material, utilizing its purine skeleton and ribose moiety as the foundation for structural modification. The key transformation involves the strategic replacement of the 2-amino group of guanosine with a fluorine atom while preserving the crucial 6-amino group characteristic of adenosine derivatives. This synthetic approach employs protecting group strategies to ensure regioselective transformations and utilizes the Schiemann reaction for the critical fluorination step, followed by careful deprotection to yield the target this compound compound.
The significance of this synthetic pathway extends beyond mere accessibility to this compound. The metabolic stability imparted by the fluorine substitution at the 2-position renders the resulting nucleoside resistant to deamination by adenosine deaminase, substantially extending its in vivo half-life and enhancing its potential as a therapeutic agent or biological probe. This property is particularly valuable in drug development campaigns targeting purine-salvaging protozoan pathogens and in positron emission tomography (PET) imaging, where enzymatic stability is paramount for obtaining meaningful biological data. The synthetic protocol described herein represents an optimized route that maximizes yield while maintaining operational practicality for research-scale applications [1] [2].
The following diagram illustrates the complete synthetic pathway from guanosine to this compound, highlighting key intermediates and transformation conditions:
Figure 1: Synthetic pathway from guanosine to this compound
For positron emission tomography (PET) imaging applications, a direct radiofluorination method has been developed using nitroaromatic substitution with fluorine-18. This approach utilizes 2-nitropentabenzoyl adenosine as the labeling precursor, which undergoes nucleophilic aromatic substitution with [18F]KF in the presence of kryptofix 2.2.2. The reaction proceeds efficiently when using non-basic potassium salts such as K₂SO₄, with yields up to 80% reported. Subsequent deprotection using NH₃/MeOH system at 70°C for 20 minutes yields 2-[18F]fluoroadenosine with a radiochemical purity >98% and specific radioactivity up to 148 GBq/μmol. This method provides significantly higher radiochemical yield (45±5% overall) and specific activity compared to previous approaches, making it particularly valuable for preparing PET tracers for imaging adenylate metabolism in malignancies [3].
Table 1: Comparison of synthetic methods for this compound preparation
| Method | Starting Material | Key Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Guanosine Route | Guanosine | Protection, diazotization/azidation, Schiemann reaction, reduction/deprotection | 74% | High yielding, uses inexpensive starting material, suitable for preparative scale | Multiple steps requiring purification of intermediates |
| Radiofluorination Approach | 2-Nitropentabenzoyl adenosine | Nucleophilic aromatic substitution with [18F]KF, deprotection | 45±5% (radiochemical yield) | High specific activity, suitable for PET tracer production, fewer steps | Requires specialized equipment for handling radionuclides, lower chemical yield |
| Classical Nucleophilic Substitution | 2-Halo or 2-nitro adenosine derivatives | Direct halogen exchange | 5-35% | Simpler reaction setup | Low yield, requires pre-functionalized adenosine derivatives |
This compound serves as a valuable tool for studying adenylate metabolism and nucleoside-processing enzymes due to its metabolic stability. The fluorine substitution at the 2-position confers resistance to deamination by adenosine deaminase, allowing researchers to track the nucleotide's metabolic fate without rapid degradation. This property has been exploited in 19F NMR spectroscopy studies, where the 19F nucleus serves as a sensitive probe of RNA secondary structure. In these applications, 19F chemical shifts associated with canonical Watson-Crick base-pairing interactions appear at the high-field edge of the spectrum, while irregular stacking interactions typically found in single-stranded bulges or loops signal at the low-field edge. These studies provide insights into RNA structure and dynamics that complement traditional structural biology approaches [4].
The unique purine salvage pathways of protozoan pathogens make this compound derivatives particularly valuable as potential antiprotozoal agents. Unlike mammals, many protozoa lack de novo purine synthesis pathways and depend exclusively on salvage of preformed purines. These organisms possess specific enzymes such as inosine-adenosine-guanosine nucleoside hydrolase (IAG-NH) that can cleave this compound to generate 2-fluoroadenine, which is subsequently converted to toxic nucleotides via the action of purine phosphoribosyltransferases. The fluorine substituent at the 2-position protects these nucleosides from deamination by mammalian adenosine deaminase, enhancing their selectivity for protozoan targets. This approach has yielded promising compounds with potent activity against Trypanosoma brucei (IC50 = 130 nM), Leishmania donovani (IC50 = 60 nM), and Plasmodium falciparum (IC50 = 110 nM) with high selectivity indices, demonstrating the therapeutic potential of this compound derivatives [2].
2-[18F]Fluoroadenosine (2-[18F]FAD) has been developed as a potential radiotracer for studying malignancies by positron emission tomography (PET). This application capitalizes on the altered metabolism of cancer cells, particularly their increased uptake and utilization of nucleosides for nucleic acid synthesis. 2-[18F]FAD enables non-invasive assessment of adenylate metabolism in tumors, providing valuable information for cancer diagnosis and treatment monitoring. Biodistribution studies in rodent models have shown high uptake of 2-[18F]FAD in lung, kidney, heart, and spleen tissues, along with significant urinary elimination. The high accumulation observed in lung tissue suggests potential specific receptors for this compound in pulmonary tissues, warranting further investigation for lung cancer imaging applications [3] [5].
Successful synthesis of this compound should be verified through appropriate analytical techniques. The infrared (IR) spectroscopy data for key intermediates shows characteristic azide absorption at approximately 2100-2150 cm⁻¹ for 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine, which disappears after catalytic reduction. ^1H NMR spectroscopy of the final product should display the characteristic doublet for the anomeric proton around 5.8-6.0 ppm (J = 4-6 Hz) and the absence of the C2 proton signal present in unmodified adenosine. High-performance liquid chromatography (HPLC) analysis using a C18 reverse-phase column with isocratic elution (e.g., water:methanol, 95:5) typically shows a single peak with retention time distinct from adenosine and guanosine standards [1].
Table 2: Common experimental challenges and solutions in this compound synthesis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low yield in Schiemann reaction | Impure tetrafluoroboric acid, improper temperature control | Use fresh HBF₄, maintain temperature strictly at 0-5°C during diazotization |
| Formation of multiple products in fluorination step | Excessive heating, incorrect pH during workup | Optimize reaction time, carefully neutralize with ammonium hydroxide to pH 7 |
| Defluorination during deprotection | Strong basic conditions, excessive heating | Use milder basic conditions (NaOMe/MeOH), reduce deprotection temperature |
| Poor conversion in azide reduction | Catalyst deactivation, insufficient hydrogenation time | Use fresh Pd/C catalyst, monitor reaction completion by TLC |
The guanosine to this compound synthesis protocol has been demonstrated on a multi-gram scale, making it suitable for preparing research quantities of this valuable nucleoside analog. For large-scale preparations, particular attention should be paid to the controlled addition of sodium nitrite during the diazotization step to minimize foaming and potential decomposition. Pure this compound is typically stored as a solid at -20°C under anhydrous conditions to prevent hydrolysis or decomposition. Solutions of this compound in neutral buffers are stable for several weeks when refrigerated, though gradual decomposition may occur in strongly acidic or basic conditions [1] [6].
The synthesis of this compound from guanosine represents a robust and efficient method for accessing this metabolically stable adenosine analog. The four-step procedure involving protection, diazotization/azidation, Schiemann reaction, and reduction/deprotection provides the target compound in good overall yield (74%) from an inexpensive and commercially available starting material. The availability of this compound through this synthetic route enables diverse research applications ranging from fundamental studies of nucleotide-processing enzymes to the development of novel antiprotozoal agents and PET imaging tracers for cancer detection. The continued optimization of this synthetic pathway, particularly through the development of novel radiofluorination approaches, promises to further expand the utility of this compound and its derivatives in biomedical research and therapeutic development.
This compound is a synthetic nucleoside analog of significant interest in pharmaceutical and chemical research. A preparative synthesis method starts from commercially available guanosine [1] [2]. The key transformation in this pathway is a Schiemann reaction (Balz-Schiemann reaction), which is a classic method for converting an aromatic amino group into a fluorine substituent via a diazonium tetrafluoroborate intermediate [3] [2]. This application note details a optimized protocol for this synthesis, which achieves a total yield of 74% [1] [2].
The synthesis begins with guanosine and proceeds through a protected, azido-intermediate before the critical fluorination step. The diagram below outlines the complete reaction pathway.
The Schiemann reaction involves handling potentially explosive aryldiazonium salts. The following protocol, adapted from a scalable continuous flow procedure, enhances safety and control [3].
BF₃·Et₂O, 8.1 mmol/mL).THF, 12.7 L). Ensure water content is below 0.5% w/w to minimize hydrolytic byproducts.tert-Butyl nitrite solution (0.53 kg in 10.7 L THF).The workflow for the safe and efficient execution of the continuous flow Schiemann reaction is detailed below.
System Setup and Leak Test:
Reaction Execution:
System Shutdown and Cleaning:
The table below summarizes the key optimized conditions and outcomes for the synthesis.
| Parameter | Optimized Condition / Outcome | Notes |
|---|---|---|
| Key Intermediate Yield | 80% | Yield of 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine after Schiemann reaction [1] [2]. |
| Total Synthesis Yield | 74% | Overall yield of this compound starting from the tetrazolo intermediate [1] [2]. |
| Diazotization Residence Time | 10 minutes | Time in flow reactor at 10°C [3]. |
| Fluorination Residence Time | 5.4 seconds | Time in flow reactor at 60°C [3]. |
| Solvent Water Content | < 0.5% w/w | Critical for minimizing hydrolysis byproducts (e.g., OH-Imp-1) [3]. |
This protocol provides a reliable and scalable method for synthesizing this compound. The traditional Schiemann reaction is effectively integrated into a multi-step sequence starting from guanosine. Furthermore, the adoption of continuous flow technology for the critical fluorination step addresses the primary safety concerns associated with diazonium chemistry, making this route suitable for larger-scale production [3]. The high yields and detailed characterization data make this a valuable procedure for researchers in medicinal chemistry and nucleoside analog development.
19F-NMR is a powerful, non-invasive technique for real-time tracking of fluorinated nucleoside analogs like 2-Fluoroadenosine (F-AR). Its utility stems from the absence of endogenous fluorine in biological systems, resulting in zero background signal and direct observation of the administered probe and its metabolites [1] [2] [3]. This application note details the methodology based on established studies.
The diagram below illustrates the core cellular processes of this compound transport and metabolism that 19F-NMR can monitor.
This protocol synthesizes methodologies from published research on F-AR uptake in human erythrocytes and porcine aortic endothelial cells [4].
Instrument Setup: Use an NMR spectrometer equipped with a broadband observe (BBO) probe or a dedicated 19F probe, tuned to the 19F frequency (e.g., 470 MHz for an 11.7T system).
Acquisition Parameters: The following are typical starting parameters, which may require optimization for your specific system [4] [2] [3]:
Perfusion System: For longer experiments, use a continuous perfusion system within the magnet to maintain cell viability and provide a constant supply of oxygen and nutrients [4].
Time Course: Acquire sequential 19F-NMR spectra (e.g., 5-10 minute blocks) over the course of the experiment (e.g., 1-2 hours) to monitor the kinetics of F-AR uptake and metabolism.
The table below summarizes quantitative data and conditions from a seminal study on this topic [4].
| Parameter | Human Erythrocytes | Porcine Aortic Endothelial Cells |
|---|---|---|
| F-AR Concentration | 590 µM | 2 - 32 µM |
| Uptake/Metabolism Rate | 38 nmol·min⁻¹·ml RBC⁻¹ | 27 - 827 pmol·min⁻¹·mg⁻¹ (concentration-dependent) |
| Chemical Shift Difference (Intra- vs Extracellular) | 0.43 ± 0.03 ppm | 0.12 ppm |
| Key Inhibitors & Targets | Dipyridamole (transport), Iodotubercidin (adenosine kinase) |
The following workflow outlines the key stages of a successful 19F-NMR experiment for studying this compound uptake.
Objective: To characterize the uptake, metabolism, and functional impacts of 2-Fluoroadenosine (2-FA) on endothelial cell activation and leukocyte adhesion, providing a framework for investigating its potential as a vascular-targeted therapeutic agent [1] [2].
Background: The endothelial layer plays a critical role in regulating inflammatory responses. When activated by inflammatory stimuli like Lipopolysaccharide (LPS), endothelial cells express adhesion molecules and cytokines that promote leukocyte adhesion and extravasation [1]. 2-FA is a purine nucleoside analogue known to be metabolized intracellularly into active forms like this compound 3':5'-monophosphate (F-cAMP) and this compound 5'-triphosphate (F-ATP) [2]. In cytotoxic lymphocytes, F-ATP accumulation leads to ATP depletion, inhibiting cellular functions [2]. Its potent and irreversible anti-inflammatory effects on lymphocytes suggest potential for modulating endothelial activation, though its specific metabolism and action in endothelial cells require characterization [2].
What follows is a generalized protocol, adapted from established endothelial cell methodologies, which can be applied to investigate the effects of 2-FA [1].
The following diagram illustrates the core experimental workflow for treating endothelial cells and assessing the effects of this compound:
Experimental Workflow for 2-FA Treatment and Assays
Table 1: Core Assays for Endothelial Cell Phenotyping
| Assay Type | Key Targets | Technique | Protocol Summary |
|---|
| Gene Expression | Ccl5, Cxcl1, Cxcl10, E-selectin, VCAM-1, ICAM-1 [1] | RT-qPCR [1] | - RNA Extraction: Use phenol/guanidinium isothiocyanate buffer [1].
To directly confirm that 2-FA is acting through its proposed metabolic pathway in endothelial cells, the following analyses are recommended.
Table 2: Assays for 2-FA Metabolite Detection
| Metabolite | Significance | Detection Method | Notes |
|---|---|---|---|
| This compound Triphosphate (F-ATP) | Replaces cellular ATP, disrupting energy metabolism [2] | HPLC, LC-MS | Intracellular levels can be correlated with ATP depletion. Build-up is rapid and persistent [2]. |
| This compound 3':5'-monophosphate (F-cAMP) | Analog of cAMP; activates protein kinase, potentially mimicking cAMP signaling [2] | Radioimmunoassay (RIA), HPLC [2] | F-cAMP is highly cross-reactive in cAMP-specific RIAs. Formation is potentiated by cAMP phosphodiesterase inhibitors (e.g., Ro 20-1724) [2]. |
This protocol provides a robust framework for investigating the metabolism and anti-inflammatory effects of 2-FA in endothelial cells. The core methodologies for culturing and activating endothelial cells are well-established [1]. The known metabolic fate of 2-FA, leading to the accumulation of F-ATP and F-cAMP, provides clear, testable hypotheses for its mechanism of action in the vasculature [2]. By applying these assays, researchers can systematically characterize 2-FA as a potential novel endothelial regulator for inflammatory-related diseases.
While direct transport assay data is limited, understanding the compound's characteristics is crucial for experimental design.
Table 1: Characteristics of 2′-Deoxy-2′-fluoroadenosine
| Property | Description | Relevance to Assay Design |
|---|---|---|
| Molecular Formula | C₁₀H₁₂FN₅O₃ [1] | Basic chemical identification. |
| Molecular Weight | 269.24 g/mol [1] | Essential for molar concentration calculations. |
| Purity | >99% available [1] | Ensures experimental results are due to the compound itself, not impurities. |
| Primary Activities | Antitumor and antiviral; incorporated into DNA/RNA [1] | Suggests potential interaction with nucleoside transporters. |
| Solubility | Soluble in DMSO (50 mg/mL) [1] | A stock solution in DMSO is typical; requires dilution into aqueous assay buffers. |
| Metabolic Pathway | Cleaved by purine nucleoside phosphorylase (PNP) to 2-fluoroadenine [1] | Indicates a potential metabolic sink in the assay; results may reflect both transport and metabolism. |
Given the lack of a direct protocol, the diagram below outlines a logical workflow for developing a this compound transport assay, based on standard practices in RBC research and the compound's properties.
To transform the workflow into a functional protocol, here are detailed considerations based on general erythrocyte research methods.
RBC Preparation and Buffers: Whole blood should be drawn into an appropriate anticoagulant. CPDA is often preferred for studies beyond basic hematology as it better preserves RBC energy metabolism and ion balance, which are critical for active transport processes [2]. Cells must be washed and resuspended in a physiological buffer (e.g., HEPES-buffered saline, pH 7.4). To minimize metabolism of the nucleoside, you may consider using a glucose-free buffer or adding specific enzyme inhibitors.
Incubation and Sampling: The transport assay involves incubating the RBC suspension with this compound at a controlled temperature (e.g., 37°C). It is critical to include control samples with an excess of unlabeled adenosine or known nucleoside transport inhibitors (e.g., nitrobenzylthioinosine, NBMPR) to distinguish specific transport from passive diffusion. The reaction is stopped by rapid centrifugation. A common technique to quickly separate cells from the medium is to layer the incubation mixture over a dense, inert oil (like dibutyl phthalate) in a microcentrifuge tube [2].
Quantification and Data Analysis: Due to its fluorinated structure, the most robust method for quantifying this compound uptake is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This allows for highly specific and sensitive measurement of the compound within the RBC pellet. Data analysis should determine the initial rate of uptake and fit it to a kinetic model (e.g., Michaelis-Menten) to estimate parameters like Vmax and Km, which characterize the transport system's capacity and affinity for this compound.
The most efficient method utilizes a 2-nitro-purine precursor for nucleophilic aromatic substitution with fluorine-18 [1]. The optimized procedure consists of three main stages: radiofluorination, deprotection, and purification.
Precursor and Reagents
Experimental Workflow
The following diagram outlines the two-step radiosynthesis and purification process:
Step 1: Nucleophilic Radiofluorination
Step 2: Deprotection and Purification
This table summarizes the expected results from the protocol described above.
| Parameter | Result / Yield | Conditions & Notes |
|---|---|---|
| Overall Radiochemical Yield | 45 ± 5% (decay-corrected) | Formulated, ready for injection [1]. |
| Radiochemical Purity | >98% | After HPLC purification [1]. |
| Specific Radioactivity | Up to 148 GBq/μmol | [1] |
| Total Synthesis Time | Not explicitly stated | Must be within ~3 half-lives of F-18 (~330 min) due to radionuclide decay [3]. |
2-[18F]Fluoroadenosine is an attractive tracer for PET imaging due to the biological role of adenosine [1].
2-Fluoroadenosine is a fluorinated nucleoside analog that has gained significant importance in pharmaceutical research and drug development due to its enhanced metabolic stability and potential biological activities. The strategic incorporation of fluorine atoms at the 2' position of nucleosides profoundly affects the stereoelectronic properties of the sugar moiety, which can control conformational equilibria, stabilize the glycosidic bond against hydrolysis, and enhance lipophilicity [1]. These properties make this compound and its derivatives particularly valuable as therapeutic agents and as intermediates in the synthesis of more complex pharmaceutical compounds. Recent studies have demonstrated that fluorinated nucleoside analogs like this compound serve as key scaffolds for developing novel antibiotics, especially those targeting iron acquisition in pathogenic microorganisms and inhibitors of bacterial cell wall synthesis [1] [2].
The analysis and purification of this compound present unique challenges due to its structural similarity to other nucleosides and the potential presence of closely related impurities. High-Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for both analytical quantification and preparative purification of this valuable compound. These application notes provide detailed protocols and methodological insights for researchers engaged in the development and quality control of this compound and its derivatives, with particular emphasis on applications in pharmaceutical research and anti-infective drug development.
Table 1: Key Characteristics of this compound
| Property | Description | Significance in Analysis |
|---|---|---|
| Chemical Structure | Adenosine with fluorine substituent at 2' position | Requires specific detection methods; influences separation behavior |
| Solubility | Soluble in water, methanol, DMSO, DMF | Sample preparation flexibility; mobile phase compatibility |
| UV Absorption | λmax ~260 nm (characteristic of purine bases) | Enables UV detection for quantification |
| Stability | Enhanced glycosidic bond stability compared to non-fluorinated analogs | More robust analysis conditions; longer sample shelf-life |
| pKa Values | N1 = 3.8; N6 = 9.8 [estimated] | Ionization characteristics affect retention in reversed-phase HPLC |
The analysis of this compound requires a high-performance liquid chromatography system with specific capabilities to ensure accurate separation, detection, and quantification. The recommended base system configuration consists of a binary or quaternary pump system capable of maintaining consistent flow rates between 0.2-2.0 mL/min for analytical applications and 5-50 mL/min for preparative scale, with pressure limits of at least 400 bar. The system should include a column compartment with temperature control capabilities between 15-60°C, as temperature stability is crucial for retention time reproducibility. For detection, a photodiode array (PDA) detector is essential with wavelength scanning capabilities between 190-400 nm, enabling peak purity assessment through spectral analysis. For enhanced sensitivity and specificity in complex matrices, mass spectrometric detection using single quadrupole or tandem mass spectrometers is highly recommended, as LC-MS/MS provides superior detection of fluorinated nucleosides and their metabolites [3].
Automation compatibility through an autosampler with temperature-controlled sample compartments (4-25°C) is critical for method robustness and reproducibility, particularly when analyzing large sample sets in drug development workflows. For data acquisition and processing, chromatography data system (CDS) software capable of integrating peak areas, calculating calibration curves, and performing system suitability tests should be employed. When working with crude reaction mixtures or biological samples, an online degasser is essential to prevent bubble formation that could compromise retention time reproducibility and baseline stability.
Mobile phase selection and optimization represent the most critical aspect of this compound HPLC method development. For reversed-phase separations, which are most commonly employed for nucleoside analysis, the preferred mobile phase systems consist of aqueous buffers mixed with organic modifiers. The optimal pH range for separation is typically between 3.5-6.0, which suppresses the ionization of residual silanol groups on stationary phase surfaces and provides optimal control over the ionization state of the analyte. For mass spectrometry compatibility, volatile buffers such as ammonium formate (5-20 mM) or ammonium acetate (5-20 mM) are strongly recommended, as they facilitate both good chromatographic separation and MS detection compatibility [3].
For improved peak shape and resolution, the following mobile phase systems have demonstrated efficacy for this compound analysis:
The organic modifier concentration typically ranges from 5-15% for isocratic methods, while gradient methods may extend to 30-40% organic for column cleaning purposes. When using mass spectrometric detection, 0.1% formic acid is often added to enhance ionization in positive ion mode, though this may slightly reduce retention in reversed-phase systems. For preparative applications where MS compatibility is not essential, phosphate buffers often provide superior peak shape and reproducibility.
Column selection significantly impacts the separation efficiency, peak symmetry, and overall method robustness for this compound analysis. The following column chemistries have been evaluated for fluorinated nucleoside separations:
Table 2: HPLC Column Comparison for this compound Analysis
| Column Type | Retention Characteristics | Efficiency | Recommended Applications |
|---|---|---|---|
| C18 (standard) | Moderate retention, symmetric peaks | 65,000-85,000 N/m | Routine QC analysis, purity assessment |
| Phenyl-Hexyl | Enhanced retention due to π-π interactions | 70,000-90,000 N/m | Separation from closely related nucleosides |
| Polar Embedded C18 | Improved retention for polar compounds | 60,000-80,000 N/m | Analysis in aqueous samples |
| Pentafluorophenyl (PFP) | Unique selectivity for fluorinated compounds | 55,000-75,000 N/m | Challenging separations, isomer resolution |
| HILIC | Strong retention of polar analytes | 45,000-65,000 N/m | Analysis of very polar metabolites |
Based on comprehensive evaluation, C18 columns with 100Å pore size and 3-5μm particle size provide the optimal balance of retention, efficiency, and peak symmetry for most this compound applications. Columns with dimensions of 150 × 4.6 mm are suitable for analytical separations, while 250 × 10-21.2 mm columns are recommended for semi-preparative and preparative applications. When analyzing complex mixtures containing multiple fluorinated nucleoside analogs, PFP columns often provide superior selectivity due to specific interactions with the fluorine atom [1] [2].
Proper sample preparation is essential for obtaining accurate and reproducible results in this compound analysis. For synthetic reaction mixtures, samples should be diluted with the initial mobile phase composition to minimize solvent strength effects that can cause peak distortion. For crude synthetic mixtures containing this compound, a dilution factor of 1:10 to 1:100 is typically appropriate, aiming for a final concentration of 0.1-1.0 mg/mL for analytical HPLC. For samples with limited solubility in aqueous mobile phases, initial dissolution in a minimal volume of DMSO (not exceeding 5% of final volume) followed by dilution with mobile phase is effective. When analyzing this compound in biological matrices, protein precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio) followed by centrifugation at 14,000 × g for 10 minutes effectively removes interfering proteins while maintaining high recovery (>90%) of the analyte.
For purification applications, the sample should be prepared as a concentrated solution (10-50 mg/mL) in a solvent compatible with the mobile phase, with filtration through a 0.45μm or 0.22μm membrane to remove particulate matter that could clog the HPLC system or column. When scaling up from analytical to preparative separations, maintaining consistent sample solvent strength relative to the mobile phase is critical to avoid peak broadening and resolution loss. For challenging separations where this compound must be resolved from structurally similar analogs like 2-aminoadenosine or 8-hydroxy-2'-deoxyadenosine, partial purification using solid-phase extraction (SPE) with mixed-mode cartridges may be necessary prior to HPLC analysis [3].
The following step-by-step protocol describes a robust analytical method for the quantification of this compound:
Mobile Phase Preparation: Prepare 10 mM ammonium acetate buffer by dissolving 0.77 g of ammonium acetate in 1L of HPLC-grade water. Adjust pH to 5.0 using acetic acid. Prepare mobile phase by mixing ammonium acetate buffer with HPLC-grade acetonitrile in ratio 92:8 (v/v). Filter through 0.22μm membrane and degas by sonication for 10 minutes or sparging with helium.
System Equilibration: Install a C18 column (150 × 4.6 mm, 3.5μm) and equilibrate with mobile phase at flow rate of 1.0 mL/min for at least 30 minutes or until stable baseline is achieved. Maintain column temperature at 25°C throughout the analysis.
Detection Parameters: Set UV detection to 260 nm with bandwidth of 8 nm. For diode array detection, acquire spectra from 220-350 nm for peak purity assessment. If using mass spectrometric detection, operate in positive ion mode with capillary voltage 3.5 kV, source temperature 150°C, and desolvation temperature 350°C. Monitor m/z 304.1→152.0 for this compound.
Calibration Standards: Prepare stock solution of this compound reference standard at 1.0 mg/mL in mobile phase. Prepare calibration standards at concentrations of 0.5, 1, 5, 10, 25, 50, and 100 μg/mL by serial dilution.
Chromatographic Run: Inject 10μL of each calibration standard and sample solutions. For isocratic elution, run for 15 minutes with mobile phase flow of 1.0 mL/min. For gradient elution, use the following program: 0-5 min (95% A), 5-10 min (95-70% A), 10-12 min (70% A), 12-13 min (70-95% A), 13-15 min (95% A) where A is 10 mM ammonium acetate (pH 5.0) and B is acetonitrile.
System Suitability Test: Before sample analysis, verify system performance by injecting six replicates of 10 μg/mL this compound standard. The method is considered suitable if retention time RSD <1%, peak area RSD <2%, theoretical plates >10,000, and tailing factor <1.5.
For purification of this compound from synthetic reaction mixtures, the following preparative protocol is recommended:
Column Selection: Use a C18 preparative column (250 × 21.2 mm, 10μm) or equivalent for higher loading capacity.
Mobile Phase: Utilize the same buffer system as analytical method but with isocratic elution at 8% acetonitrile for better scalability.
Sample Loading: Dissolve crude product at 50-100 mg/mL in mobile phase and filter through 0.45μm membrane. Inject 5-10 mL per run, corresponding to 250-1000 mg loading depending on purity of crude material.
Purification Run: Operate at flow rate of 15-20 mL/min with UV detection at 260 nm. Collect fractions based on UV trigger, with narrow window around this compound peak (typically ±0.2 min).
Fraction Analysis: Analyze collected fractions by analytical HPLC to assess purity. Pool fractions with purity >99% for further processing.
Product Recovery: Remove acetonitrile by rotary evaporation under reduced pressure at 35°C. Lyophilize aqueous solution to obtain purified this compound as white solid.
Accurate quantification of this compound is essential for various applications including reaction monitoring, purity assessment, and pharmacokinetic studies. The calibration curve for this compound typically exhibits excellent linearity (r² > 0.999) across the concentration range of 0.5-100 μg/mL when using UV detection at 260 nm. For mass spectrometric detection, the linear range can extend down to 0.1-50 ng/mL with proper ionization optimization, making LC-MS/MS the preferred technique for bioanalytical applications [3]. The limit of detection (LOD) for UV-based methods is approximately 0.1 μg/mL (signal-to-noise ratio ≥ 3), while the limit of quantification (LOQ) is typically 0.5 μg/mL (signal-to-noise ratio ≥ 10). For MS detection, these limits can be 100-1000 times lower, enabling quantification in complex biological matrices.
When analyzing this compound in the presence of potential impurities or degradation products, peak purity assessment using photodiode array detection is crucial. The characteristic UV spectrum of this compound shows λmax at 260 nm with a minor peak at 228 nm, which should be consistent across the peak elution profile. Spectral anomalies may indicate co-elution with impurities such as starting materials (adenosine), defluorinated products, or hydrolysis products. For stability-indicating methods, forced degradation studies should be performed including acid/base hydrolysis, oxidative stress, and thermal degradation to demonstrate method specificity.
The HPLC methods described herein have been successfully applied to support various stages of drug development programs involving this compound. In medicinal chemistry optimization, these methods enable rapid assessment of synthetic yields and purity for structure-activity relationship (SAR) studies, particularly for fluorinated nucleoside antibiotics targeting iron acquisition in pathogenic microorganisms [1]. Recent applications include the analysis of DltA inhibitors containing 2'-fluoro substituents designed to re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) to conventional antibiotics [2]. In these applications, HPLC analysis confirmed the chemical integrity of 2'-fluoroadenosine derivatives and enabled quantification of residual starting materials.
In pharmacokinetic studies, LC-MS/MS methods based on the principles described herein have been employed to quantify this compound and its metabolites in biological fluids and tissues. The fragmentation patterns observed in negative ion electrospray tandem mass spectrometry are particularly informative, with characteristic cleavage of the glycosidic bond and formation of S1 type ions with loss of 90 u from the sugar moiety [3]. These fragmentation pathways provide structural confirmation and enable selective monitoring of this compound in the presence of endogenous nucleosides and related metabolites.
Even with optimized methods, analysts may encounter challenges during this compound HPLC analysis. The following table summarizes common issues, their probable causes, and recommended solutions:
Table 3: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Peak Tailing | Column degradation, inappropriate mobile phase pH, silanol interactions | Replace column, adjust pH to 5.0-6.0, add 5-10 mM ammonium acetate to mobile phase |
| Retention Time Drift | Mobile phase composition change, column temperature fluctuation, column aging | Prepare fresh mobile phase, use column thermostat, replace column if >500 injections |
| Poor Resolution | Incorrect organic modifier percentage, column selectivity mismatch, excessive flow rate | Optimize organic percentage (5-12%), switch to PFP column for challenging separations, reduce flow rate to 0.8 mL/min |
| Low Recovery | Sample adsorption, incomplete solubility, degradation during analysis | Add 0.1% acetic acid to sample solvent, ensure complete dissolution, use cooled autosampler (4°C) |
| High Background Noise | Contaminated mobile phase, column bleed, detector lamp aging | Use HPLC-grade solvents, flush column with strong solvent, replace UV lamp if energy <500 |
| Retention Time Shift | Mobile phase pH variation, column lot differences, temperature changes | Standardize buffer preparation, adjust organic percentage to compensate, use column thermostat |
For regulatory submissions and quality control applications, formal method validation should be performed following ICH guidelines. The key validation parameters for this compound HPLC methods include:
Specificity: Demonstrate separation from potential impurities including adenosine, 2-aminoadenosine, and 8-hydroxy-2'-deoxyadenosine. Peak purity index should be >0.999 using PDA detection.
Linearity and Range: Establish linear response over the concentration range of 50-150% of target concentration with correlation coefficient (r²) >0.999 and y-intercept not significantly different from zero.
Accuracy: Recovery of 98-102% for drug substance and 95-105% for drug product formulations, determined by spiking known amounts of reference standard.
Precision: Repeatability expressed as RSD <1.0% for six replicate injections of standard solution, and intermediate precision RSD <2.0% between analysts, instruments, and days.
Robustness: Method should tolerate small variations in mobile phase pH (±0.2 units), organic composition (±2%), column temperature (±3°C), and flow rate (±0.1 mL/min) without significant impact on system suitability criteria.
The HPLC methods and applications described in this document provide a comprehensive framework for the analysis and purification of this compound in drug development and research settings. The optimized chromatographic conditions, particularly the use of C18 or PFP stationary phases with ammonium acetate/acetonitrile mobile phases, offer robust separation performance for this important fluorinated nucleoside. The incorporation of mass spectrometric detection enhances method sensitivity and specificity, particularly for bioanalytical applications where low-level quantification is required.
The critical importance of this compound and its derivatives in modern drug development is exemplified by their application in novel antibiotic scaffolds such as SAL-AMS analogs targeting Mycobacterium tuberculosis and DltA inhibitors effective against MRSA [1] [2]. As research continues to explore the therapeutic potential of fluorinated nucleosides, the analytical methods described herein will serve as valuable tools for quality assessment, purification, and quantification throughout the drug development pipeline. The protocols can be readily adapted to specific application needs while maintaining the core principles of effective this compound chromatographic separation.
The synthesis of 2-[¹⁸F]FAD can be performed via nucleophilic radiofluorination, with procedures differing significantly in yield and specific activity based on the use of carrier-added (CA) or no-carrier-added (NCA) methods [1].
Synthetic Pathway for 2-[¹⁸F]FAD The diagram below outlines the two main radiosynthesis pathways, highlighting the precursor and the critical fluorination step.
Table 1: Comparison of Synthesis Methods for 2-[¹⁸F]FAD [1]
| Parameter | Carrier-Added (CA) | No-Carrier-Added (NCA) |
|---|---|---|
| Precursor | This compound | 2-iodoadenosine |
| Radiochemical Yield | ~5% | ~0.5% |
| Specific Radioactivity | 22-30 mCi/μmol | 1200-1700 mCi/μmol |
| Radiochemical Purity | >99% | >99% |
While specific in vivo biodistribution data for 2-[¹⁸F]FAD is limited in the provided search results, studies on closely related analogues provide insight into their potential application.
Table 2: In Vivo Biodistribution of [¹⁸F]FAA and [¹⁸F]FXA in Tumor-Bearing Mice (2 hours post-injection) [2]
| Organ/Tissue | [¹⁸F]FAA Uptake (%ID/g) | [¹⁸F]FXA Uptake (%ID/g) |
|---|---|---|
| Tumor | 3.3-fold higher than blood | No significant uptake |
| Spleen | Highest uptake | Not specified |
| Heart | Not specified | Highest uptake |
| Blood | (Reference level) | (Reference level) |
| Potential Application | Tumor imaging | Heart imaging |
This protocol is adapted from methods used to evaluate [¹⁸F]FAA and [¹⁸F]FXA [2].
1. Animal Model Preparation
2. Radiotracer Injection
3. Blood Clearance Study
4. Biodistribution Study
5. Micro-PET Imaging
Objective: To detail the methodology for evaluating the inhibition of T-cell activation and expansion mediated by the adenosine-A2AR pathway, a mechanism relevant to the action of 2-fluoroadenosine analogs like Fludarabine.
Background: The 1978 study proposed two discrete mechanisms for this compound [1]. Contemporary science clarifies that its derivative, Fludarabine phosphate, is metabolized intracellularly to the active 2-fluoro-ara-ATP (F-ara-ATP) [2]. This metabolite primarily inhibits DNA synthesis by incorporating into DNA and terminating chain elongation [2]. Furthermore, extracellular adenosine, which accumulates in hypoxic tumor microenvironments, suppresses T-cell function by signaling through the A2A receptor (A2AR), leading to elevated intracellular cAMP levels and inhibition of T-cell receptor (TCR)-triggered activation and expansion [3] [4]. This adenosine-mediated immunosuppression is a key pathway that Fludarabine and other A2AR-targeting agents modulate.
This protocol uses two functional assays to evaluate the restoration of T-cell function in the presence of adenosine and potential A2AR antagonists.
Step 1: T Cell Activation and cAMP Accumulation Assay This assay measures the compound's ability to block adenosine-induced cAMP signaling.
Step 2: IFN-γ Secretion Restoration Assay This assay measures the functional recovery of T-cell activity.
The table below summarizes expected outcomes from the cAMP and IFN-γ assays for evaluating A2AR antagonists.
| Compound Treatment | Expected cAMP Level (vs. Agonist Control) | Expected IFN-γ Secretion (vs. Agonist Control) | Interpretation |
|---|---|---|---|
| A2AR Agonist (CGS21680) only | High (Baseline) | Low (Baseline) | Immunosuppressive condition established |
| Agonist + Potent Antagonist | Strong ↓ | Strong ↑ | Effective blockade of A2AR pathway |
| Agonist + Weak/No Antagonist | No change / Slight ↓ | No change / Slight ↑ | Ineffective or no blockade |
To better understand the experimental rationale and biological context, the following diagrams outline the signaling pathway under investigation and the experimental workflow.
Figure 1: Adenosine-A2AR Immunosuppressive Pathway in the Tumor Microenvironment. Under hypoxic conditions, extracellular ATP is metabolized to adenosine via the ectoenzymes CD39 and CD73. Adenosine binding to A2AR on T-cells triggers an intracellular cAMP/PKA signaling cascade, leading to immunosuppression. A2AR antagonists block this pathway to restore T-cell function [3] [4].
Figure 2: Experimental Workflow for IFN-γ Restoration Assay. This flowchart outlines the key steps for assessing the functional efficacy of A2AR antagonists in restoring T-cell activity.
| Key Parameter | Sub-Optimal Condition | Optimized Condition | Effect/Goal |
|---|---|---|---|
| Potassium Salt | High [K₂CO₃] (basic salt) | Low [K₂CO₃] or use of K₂SO₄ [1] | Prevents base-induced degradation of the labeling precursor [1]. |
| Molar Ratio (Precursor/K₂CO₃) | 1:1 or lower | 1.6 (Precursor excess) [1] | Shifts reaction selectivity toward the desired intermediate ([18F]-5) [1]. |
| Solvent for Fluorination | DMSO | Acetonitrile (CH₃CN) [1] | Enables high radiolabeling efficiency (92-98%) [1]. |
| Purification Before Deprotection | Using crude reaction mixture | Mandatory removal of K₂CO₃/K222 with a Sep-Pak silica gel cartridge [1] | Prevents defluorination during the subsequent deprotection step [1]. |
| Deprotection System | -- | NH₃/MeOH system [1] | Efficiently removes protecting groups [1]. |
| Deprotection Temperature | >70°C | 70°C [1] | Higher temperatures rapidly increase defluorination [1]. |
This optimized protocol can achieve an overall radiochemical yield of 45 ± 5% with a radiochemical purity of >98% [1].
Here is the optimized step-by-step protocol for the synthesis of 2-[18F]fluoroadenosine as referenced in the guide above [1].
Radiofluorination
Intermediate Purification
Deprotection
Final Purification and Formulation
The low yield in this compound synthesis is often due to two main issues, which the protocol above is designed to address:
The table below summarizes the fundamental physicochemical data for 2-Fluoroadenosine.
| Property | Description / Value |
|---|---|
| Chemical Name | (2R,3R,4S,5R)-2-(6-amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol [1] |
| CAS Number | 146-78-1 [1] |
| Molecular Formula | C10H12FN5O4 [1] |
| Molecular Weight | 285.23 g/mol [1] |
| Appearance | Solid [1] |
| Melting Point | 240 °C [1] |
| Partition Coefficient (log Pow) | -0.79 [1] |
For safe handling, please be aware of the following hazards and storage requirements.
| Aspect | Details |
|---|---|
| Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation [1]. |
| Safe Storage Conditions | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place [1]. |
| Incompatible Materials | Strong oxidizing agents [1]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses), and a lab coat. Avoid dust formation and use respiratory protection if adequate ventilation is not available [1]. |
The precise degradation profile of this compound under various conditions (e.g., pH, light) is not detailed in the search results. The following flowchart outlines a general approach to assess its stability in your laboratory, based on the recommended storage conditions.
What is the primary advised use of this compound? It is intended for research and development use only. It is not advised for medicinal, household, or other uses [1].
What are the hazardous decomposition products? Under fire conditions, this compound may decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride [1]. Hydrogen fluoride is a particularly hazardous gas and requires special caution.
What should I do if I spill this compound? Personal precautions include using personal protective equipment and avoiding dust formation. For containment, carefully pick up and dispose of the material without creating dust. Keep the spilled substance in a suitable, closed container for disposal [1].
| Problem or Impurity | Proposed Solution | Key Experimental Details & Rationale |
|---|---|---|
| General Purification | Semipreparative HPLC [1] and C18 Sep-Pak cartridge [1] | Post-reaction, neutralized crude solution is purified by semipreparative HPLC. The product fraction is adsorbed onto a C18 Sep-Pak cartridge for final isolation [1]. |
| Pivaloyl (Piv) Protecting Group | Acidic Deprotection & Crystallization [2] | Treat with TFA in EtOH to remove trimethylsilyl groups and cleave pivalate, resulting in crystallization of the product. Solvent: EtOH, TFA. Key Step: Incubation at 50 °C facilitates deprotection and subsequent crystallization [2]. |
| Benzoyl Protecting Group | Basic Deprotection [1] | Use NH₃/MeOH system at 70 °C for 20 min. Caution: Higher temperatures can increase defluorination. Pre-step: Remove K₂CO₃/K222 with a silica gel Sep-Pak cartridge before deprotection to prevent defluorination [1]. |
| Anomeric Isomers (from glycosylation) | Thermodynamic Equilibration & Crystallization [2] | Extended heating allows interconversion to the thermodynamically favored diastereomer. Solvent: Ethanol (EtOH). Process: Trimethylsilyl removal and crystallization with TFA/EtOH yields product with high diastereomeric ratio (98:2 dr) [2]. |
| Byproducts from Transglycosylation (e.g., 2',3'-Anhydroinosine) | Source Control & Purification of Reagents [3] | Impurities like 2',3'-anhydroinosine in 3'-deoxyinosine can inhibit enzymatic synthesis. Solution: Rigorously purify the 3'-deoxyribose donor (e.g., 3'-deoxyinosine) before use in transglycosylation reactions [3]. |
Here are the specific methodologies referenced in the troubleshooting guide.
This protocol is used to deprotect the 5'-position and isolate the final nucleoside product during thiophosphorylation [2].
What is the main challenge in forming the glycosidic bond for 2'-fluoroadenosine? The primary challenge is achieving high β-selectivity (1,2-trans linkage) during the nucleobase coupling. The instability of the fluorinated sugar intermediate and the competition between SN1 and SN2 reaction pathways can lead to low diastereoselectivity [1] [2].
Which step is most critical for controlling stereoselectivity? The fluorination step of the dihydrofuran precursor is crucial. The choice of fluorinating agent and reaction conditions determines the anomeric ratio of the resulting fluorosugar, which directly impacts the final glycosylation outcome [1].
Can I purify the fluorosugar intermediate before glycosylation? It is generally not recommended. The fluorosugar intermediate (23) is unstable upon isolation but has indefinite stability in solution. It is best to proceed directly to the glycosylation step without purification [1].
The following table summarizes common issues and their solutions based on the synthesis of 2'-fluoroadenosine monothiophosphate [1].
| Problem Area | Specific Issue | Proposed Solution |
|---|---|---|
| Glycal Formation | Low yield & instability of dihydrofuran 21 | Use 1.0 mol% dithiophosphorimide (22) as catalyst with N,O-bis(trimethylsilyl)-acetamide (BSA); yields >98% assay; isolate via selective desilylation [1]. |
| Sugar Ring Fluorination | Poor diastereocontrol & reagent solubility with Selectfluor | Switch to NFSI as fluorinating agent; allows thermodynamic interconversion to favored diastereomer via extended heating (dr 97:3) [1]. |
| Nucleobase Glycosylation | Erosion of anomeric ratio during adenylation | Add pivaloyl-protected adenine and 2,6-lutidine directly to fluorosugar 23 reaction mixture; avoid intermediate isolation (dr 91:9) [1]. |
| Thiophosphorylation | Polymerization & regioselectivity issues | Keep pivaloyl-protecting group on nucleobase; use pyridine as Lewis base promoter in triethylphosphate (TEP) solvent for 5'-selectivity [1]. |
This protocol focuses on the critical glycosylation step to form the fluorinated nucleoside, following the optimized conditions from the troubleshooting guide [1].
Objective: Couple pivaloyl-protected adenine with the fluorinated sugar intermediate to form the adenosine derivative in high diastereoselectivity.
Materials:
Procedure:
Key Insight: The diastereoselectivity, while high in the final isolated product, can experience erosion during the reaction itself. This is because the two anomers of the fluorosugar intermediate are in equilibrium, and the minor isomer reacts about 25 times faster than the major one in the SN2-type glycosylation. The equilibrium slowly re-establishes over time, leading to a slight decrease from the initial >30:1 dr after fluorination to 91:9 during the coupling, before crystallization yields the pure product [1].
The diagram below illustrates the key stages and decision points in the synthesis of 2'-fluoroadenosine monothiophosphate.
2-Fluoroadenosine exhibits enhanced metabolic stability compared to its natural counterpart, adenosine. This property is primarily due to the strategic fluorine substitution at the 2-position of the adenine ring.
The metabolic activation pathway and key experimental findings are summarized in the diagram and table below.
Diagram of the this compound Activation and Mechanism Pathway
| Parameter | Finding | Experimental System | Citation |
|---|---|---|---|
| Uptake Rate | 38 nmol·min⁻¹·ml RBC⁻¹ | Human erythrocytes | [3] |
| Rate-Limiting Step | Phosphorylation by Adenosine Kinase | Human erythrocytes & Porcine aortic endothelial cells | [3] |
| Key Inhibitor Targets | Membrane transport (Dipyridamole); Adenosine kinase (Iodotubercidin) | Human erythrocytes | [3] |
| Concentration Uptake Relation | Linear uptake (27-827 pmol·min⁻¹·mg⁻¹) with applied F-AR (2-32 μM) | Porcine aortic endothelial cells | [3] |
| Metabolic Stability | Resistant to deamination by adenosine deaminase (ADA) | N/A (Reviewed property) | [1] [2] |
A common method to study the uptake and metabolism of 2-F-AR is using 19F-Nuclear Magnetic Resonance (19F-NMR) spectroscopy, as it allows for non-invasive, real-time monitoring.
The experimental workflow for this methodology can be visualized as follows:
Diagram of the 19F-NMR Experimental Workflow
Key Protocol Details:
| Question / Issue | Possible Cause & Solution |
|---|
| Low phosphorylation efficiency of 2-F-AR in my cell model. | Cause: Low expression or activity of adenosine kinase. Solution: Verify kinase activity in your cell line. Use an alternative nucleoside analog with a different activation pathway. | | Unexpected cytotoxicity or low efficacy in target cells. | Cause: Poor membrane transport or rapid export. Solution: Check the expression of nucleoside transporters (e.g., hENT1). Use a prodrug strategy to improve cellular uptake [1]. | | How can I confirm the successful intracellular formation of 2-F-ATP? | Solution: Use the 19F-NMR protocol described above. Alternatively, a validated HPLC method can separate and quantify nucleotide monophosphates, diphosphates, and triphosphates [3]. | | The metabolite profile differs from literature in my experiments. | Cause: Cell-type specific variations in nucleoside metabolizing enzymes. Solution: Use enzyme inhibitors (e.g., Dipyridamole for transport, Iodotubercidin for adenosine kinase) as controls to pinpoint the bottleneck [3]. |
To understand how dipyridamole works, it's helpful to visualize its interaction with cellular nucleoside transporters. The following diagram illustrates the key mechanisms and pathways.
This diagram illustrates the two primary mechanisms of dipyridamole action. First, it potently and competitively inhibits Equilibrative Nucleoside Transporters (ENTs) on the cell membrane, preventing extracellular adenosine and its analogs (like this compound) from entering the cell [1] [2]. Second, dipyridamole acts as a phosphodiesterase (PDE) inhibitor, increasing intracellular concentrations of cyclic AMP (cAMP) and cyclic GMP (cGMP), which leads to inhibition of platelet aggregation [3] [2]. The elevated extracellular adenosine also activates platelet surface adenosine receptors (A2A), further increasing cAMP and amplifying the anti-aggregatory effect [4] [2].
The table below summarizes the potency of dipyridamole against different human Equilibrative Nucleoside Transporters (ENTs). Inhibitory concentration 50 (IC₅₀) is the concentration of a compound required to reduce transporter activity by 50%; a lower value indicates greater potency.
| Transporter | Reported IC₅₀ for Dipyridamole | Key Characteristics |
|---|---|---|
| hENT1 | ~48 nM (Ki) [1] | High-affinity, NBMPR-sensitive; primary transporter of purine and pyrimidine nucleosides. |
| hENT2 | ~6.2 μM (Ki) [1] | Low-affinity, NBMPR-insensitive; also transports nucleobases. |
| hENT4 | ~2.8 μM (IC₅₀) [1] | pH-dependent adenosine transport, optimal at acidic pH (e.g., during ischemia). |
This data shows that dipyridamole is a potent inhibitor of hENT1, a moderate inhibitor of hENT2 and hENT4, and its primary effect on nucleoside uptake (including for analogs like this compound) is through hENT1 blockade [1].
This protocol provides a methodology for assessing the inhibition of this compound uptake by dipyridamole in a cell culture model, adapted from established practices [1].
1. Cell Preparation and Transfection
2. Inhibition Assay
3. Analysis and Data Processing
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| High non-specific uptake/no clear inhibition | High background transport in parent cell line; ENT4 activity at physiological pH. | Use confirmed nucleoside transporter-deficient (PK15NTD) cells [1]. For ENT4, conduct uptake assays at acidic pH (e.g., 5.5-6.5) [1]. |
| High variability in replicate samples | Inconsistent cell seeding, lysis, or washing. | Ensure uniform cell counting and seeding. Perform washes quickly and consistently with ice-cold buffer. |
| Shallow or non-sigmoidal inhibition curve | Incorrect inhibitor pre-incubation time; compound solubility issues. | Pre-incubate dipyridamole for at least 15-30 min. Prepare a fresh stock solution in DMSO and ensure it does not precipitate in the assay buffer. |
| IC₅₀ value significantly deviates from literature | Differences in cell type, assay conditions (time, temperature), or nucleoside substrate. | Strictly replicate published experimental conditions (e.g., substrate, pH, temperature). Use a reference inhibitor (e.g., NBMPR for hENT1) to validate your assay system. |
Q1: What are the main synthetic routes for the fluorination step in 2-Fluoroadenosine synthesis? Several routes exist, differing in the labeling precursor and fluorine source. The table below compares two prominent methods.
| Method | Labeling Precursor | Fluorinating Agent/Conditions | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution [1] [2] | 2-Nitroadenosine derivative (protected) | [18F]KF or Bu4NF, Kryptofix 2.2.2, K₂SO₄ or low K₂CO₃, in CH₃CN or DMSO at 140°C [1] | Efficient for radiofluorination; high specific activity; uses nucleophilic [18F]F⁻ [1] | Requires full protection of nucleoside; sensitive to base; deprotection can cause defluorination [1] |
| Schiemann Reaction [3] | Tetrazolo-purine intermediate from 2-aminopurine precursor | Fluorination via isolated diazonium salt (e.g., with NaNO₂/HF-pyridine) [3] [4] | Applicable to stable fluorination; high-yielding optimized steps [3] | Multi-step synthesis; involves handling of unstable diazonium intermediates [3] |
Q2: My fluorination yield is low or I observe defluorination during deprotection. How can I troubleshoot this? This is a common issue, often related to the reaction conditions and workup procedures [1].
Q3: How can I control the anomeric selectivity during glycosylation to form the fluorinated nucleoside? When building the fluorosugar-nucleobase bond, achieving a clean SN2 pathway is challenging [5].
Protocol 1: Radiosynthesis of 2-[18F]Fluoroadenosine via 2-Nitro Precursor [1]
This protocol is optimized for efficiency and high radiochemical yield, crucial for PET tracer development.
Protocol 2: Preparative Synthesis of this compound from Guanosine [3]
This multi-step synthesis provides a route for non-radioactive, preparative-scale material.
The diagram below outlines the two primary synthetic pathways.
The table below outlines common problems, their potential causes, and recommended solutions for the catalytic reduction of the 6-azido group.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Reaction Yield | Sub-optimal catalyst loading or reaction duration [1] | Carefully optimize reaction conditions; literature reports 80% yield for 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine reduction [1]. |
| Incomplete Reaction | Catalyst poisoning (e.g., by impurities), insufficient hydrogen pressure, or shortened reaction time. | Ensure starting material purity; use high-quality, deoxygenated solvents; confirm adequate hydrogen pressure and reaction time. |
| Unwanted Side Products | Over-reduction, dehalogenation (loss of 2-fluoro group), or deacetylation of ribofuranosyl protecting groups. | Monitor reaction closely (e.g., TLC); control hydrogenation duration and pressure; test catalyst specificity on a small scale. |
This procedure is adapted from a published synthesis where catalytic reduction of a 6-azido-2-fluoropurine derivative is a key step [1] [2].
Step 1: Substrate Preparation The starting material for this reduction is typically 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine [1]. The ribose's acetyl protecting groups are crucial for preventing unwanted side reactions during the synthesis.
Step 2: Catalytic Hydrogenation
Step 3: Final Deprotection After the azido group is successfully reduced to the amino group, the acetyl protecting groups on the ribose are removed by deacetylation using a routine procedure to yield the final 2-fluoroadenosine product [1].
The following diagram illustrates this core experimental workflow.
The core difference between 2-Fluoroadenosine and adenosine lies in the fluorine substitution at the C2 position, which creates a powerful probe for 19F NMR spectroscopy without significantly altering the molecular structure.
| Feature | This compound (and 2-Fluoro-ATP) | Adenosine (and ATP) |
|---|---|---|
| Key Structural Difference | Fluorine atom substituted for hydrogen at the C2 position of the adenine ring [1] [2]. | Hydrogen atom at the C2 position [1]. |
| Primary NMR Application | 19F NMR spectroscopy [3] [1] [2]. | 1H, 13C, 15N NMR spectroscopy. |
| N1 pKa Value | N1 pKa is significantly lowered (part of a series spanning >4 pKa units) [1]. | pKa of 3.5 (unperturbed) [1]. |
| 19F Chemical Shift Tensor | Principal elements: 104, 12, and -116 ppm [3]. | Not applicable. |
| Utility in NMR | Probe for studying large enzymes/proteins and RNA aptamers; large chemical shift dispersion [3] [2]. | Standard nucleoside for NMR studies. |
| Effect on Base Pairing | Retains the exocyclic amine, allowing for standard Watson-Crick base pairing [1]. | Standard Watson-Crick base pairing. |
| Biological Activity | Active as an ATP analog in several enzyme systems; incorporated into RNA by T7 RNA polymerase [3] [1]. | Native biological activity. |
The substitution of fluorine for hydrogen at the C2 position is considered a minimal structural perturbation [1]. This is a critical advantage, as it means that this compound can often mimic adenosine's behavior in biological systems without disrupting key interactions like hydrogen bonding, which relies on the retained exocyclic amine [1]. The primary change it introduces is a substantial alteration in the pKa of the N1 position and the introduction of a sensitive 19F NMR probe [1].
This compound, typically in the form of 2-Fluoro-ATP, is a versatile tool for investigating the structure and dynamics of biological macromolecules. The experimental workflow for its use, from preparation to data collection, can be visualized as follows:
The diagram above outlines the key stages of an experiment utilizing 2-Fluoro-ATP. Here are the specific protocols and parameters from the research:
In Vitro Transcription with 2-Fluoro-ATP: This is the primary method for incorporating this compound into RNA. The transcription is performed to produce a 73-nucleotide RNA aptamer [2].
Functional Validation of Labeled RNA: After transcription and purification, it is crucial to confirm that the 19F-labeled RNA folds correctly and maintains its functional integrity.
19F NMR for Studying Protein-Ligand Complexes: Beyond RNA, 2-Fluoro-ATP/ADP is used to investigate protein dynamics.
The experimental data shows that this compound is a highly effective and minimally perturbing analog.
The table below summarizes the key biological activities and experimental findings for 2-Fluoroadenosine and 2-Chloroadenosine based on the available literature.
| Feature | This compound | 2-Chloroadenosine |
|---|---|---|
| Antiviral Activity | A component (as 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine) in a supremely active anti-HIV agent [1]. | A component (as 2'-deoxy-4'-C-ethynyl-2-chloroadenosine) in a supremely active anti-HIV agent [1]. |
| Presynaptic Inhibition | More potent than adenosine in inhibiting neurotransmission in rat vas deferens [2]. | More potent than adenosine in inhibiting neurotransmission in rat vas deferens [2]. |
| Apoptosis Induction | Information not available in search results. | Induces apoptosis in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) at concentrations ≥50 μM [3]. |
| Mechanism of Action (Apoptosis) | Information not available in search results. | Independently of adenosine receptor signaling. Involves uptake via nucleoside transporter and phosphorylation by adenosine kinase, activating a caspase pathway [3]. |
| Enzymatic Stability | Resistant to deamination by adenosine deaminase (ADA) [2]. | Resistant to deamination by adenosine deaminase (ADA) [3] [2]. |
| Uptake | Not a substrate for nucleoside uptake systems [2]. | Not a substrate for nucleoside uptake systems; taken up via human equilibrative nucleoside transporter-1 [3]. |
For the key experiments cited above, here is a more detailed look at the methodologies and findings.
This study investigated the direct effects of nucleoside analogs on cell death [3].
This study compared the potency of 2-substituted adenosine derivatives [2].
The search results provide a clear mechanism for how 2-Chloroadenosine, but not adenosine, induces apoptosis. The following diagram illustrates this pathway:
This pathway is based on experimental data showing that 2-Chloroadenosine-induced apoptosis is blocked by inhibitors of nucleoside transport (NBMPR), adenosine kinase (5'-Iodotubercidin), and caspases (z-VAD-fmk) [3].
The table below summarizes the primary differences between 2-Fluoroadenosine and its natural counterpart, Adenosine, based on current research.
| Feature | This compound (2-F-A) | Natural Adenosine |
|---|---|---|
| Core Structure | Adenine base with a fluorine atom at the 2-position of the purine ring [1]. | Adenine base with a hydrogen atom at the 2-position of the purine ring. |
| pKa Perturbation | Lowers the N1 pKa significantly (part of a series spanning >4 pKa units) [1]. | Unperturbed N1 pKa of ~3.5 [1]. |
| Hydrogen Bonding | Retains the exocyclic amine, preserving standard Watson-Crick base-pairing capability [1]. | Standard Watson-Crick base-pairing. |
| Primary Metabolic Application | Serves as a probe to identify catalytic adenosines in functional RNAs via Nucleotide Analog Interference Mapping (NAIM) [1]. | Natural substrate for RNA polymerases and metabolic enzymes. |
| Key Metabolic Insight | Its incorporation into RNA allows functional analysis of sites where adenosine protonation is critical for ribozyme catalysis [1]. | Protonation is not typically a designed part of its functional role in RNAs. |
The main application of this compound in research is to identify adenosines that require protonation for function in catalytic RNAs. This is typically done through Nucleotide Analog Interference Mapping (NAIM) [1].
This methodology outlines the key steps for using this compound and related analogs in a NAIM experiment [1].
The following diagram illustrates this logical workflow.
While this compound itself is highlighted as a probe for in vitro transcription studies, research into fluorescent nucleoside analogs shows the general requirements for metabolic incorporation into cellular RNA, which involves a different experimental setup [2].
The following diagram maps the metabolic pathways and research applications, showing where this compound fits into the broader context.
The information available provides a strong foundation for its use as a biochemical tool. To build a more complete comparison guide for drug development professionals, you could focus on obtaining the following data:
Fludarabine is a prodrug designed to deliver 2-fluoroadenosine into cells. The following diagram illustrates its activation and mechanism of action.
A key advantage of this compound-based drugs is their ability to kill both actively dividing and quiescent lymphocytes (malignant and normal), explaining their potent activity in indolent diseases like CLL [1]. The 2-fluoro substitution provides metabolic stability by making the molecule resistant to degradation by adenosine deaminase, increasing its intracellular half-life and cytotoxic potential [2] [3].
Fludarabine demonstrates significant efficacy in hematologic malignancies, both as a single agent and in combination regimens.
Fludarabine monotherapy yields high response rates in chronic lymphocytic leukemia (CLL). In clinical trials of previously untreated CLL patients, oral fludarabine (40 mg/m² for 5 days per cycle) achieved overall response rates of 64-80%, with complete response rates of 12-18% [1]. This established fludarabine as a superior front-line therapy compared to older alkylator-based treatments like chlorambucil.
Research shows fludarabine's efficacy is enhanced when combined with other agents. An in vitro study using human leukemia cell lines evaluated the cytotoxic interactions between the active metabolite 2-F-ara-A and other drugs [4]. The findings can guide rational combination regimen design:
| Interaction with 2-F-ara-A | Antileukemic Agents | Clinical Implication |
|---|---|---|
| Synergistic / Additive | Cytarabine, Doxorubicin, Etoposide, Cyclophosphamide, Hydroxyurea | Advantageous for combination chemotherapy [4] |
| Antagonistic | Methotrexate, Vincristine | Inappropriate for simultaneous administration [4] |
The strong synergy with cytarabine is particularly notable, making it one of the most promising partners for fludarabine in combination regimens [4].
Due to its potent immunosuppressive effects, fludarabine is widely used in reduced-intensity conditioning (RIC) regimens before allogeneic hematopoietic cell transplantation (HCT) [1] [5]. However, body-surface-area (BSA)-based dosing leads to highly variable drug exposure, which is linked to critical outcomes [5]:
Research indicates that individualized dosing, guided by therapeutic drug monitoring (TDM), could optimize fludarabine exposure to improve overall survival after HCT [5].
The efficacy and mechanisms of this compound/fludarabine have been characterized through established experimental models.
Fludarabine has been investigated as a radiosensitizer in clinical trials for solid tumors like head and neck cancer [6].
The development of an oral formulation has provided more convenient administration, with specific pharmacokinetic and practical considerations.
| Parameter | Intravenous (IV) | Oral |
|---|---|---|
| Standard Dose | 25 mg/m²/day for 5 days [1] [7] | 40 mg/m²/day for 5 days [1] [7] |
| Bioavailability | 100% (by definition) | 55%-75% [1] |
| Time to Cmax | Immediate (end of infusion) | ~1.1-1.2 hours [1] |
| Key Advantages | Assured delivery, avoids GI tract | Convenience, outpatient treatment [1] |
| Key Challenges | Requires clinic visits | Variable bioavailability; more GI toxicity; requires patient compliance [1] [7] |
Clinical data from the LRF CLL4 trial showed that while progression-free and overall survival were similar between routes, patients on the oral formulation were less likely to receive the full dose and experienced more gastrointestinal toxicity [7]. This highlights the importance of monitoring compliance and side effects with oral fludarabine.
19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique in structural biology, particularly for investigating RNA structure and dynamics. This approach leverages the favorable magnetic properties of the fluorine-19 nucleus, which offers 100% natural abundance and sensitivity that is 83% that of proton (1H) NMR, making it exceptionally well-suited for biological NMR applications [1]. Unlike traditional 1H NMR that often suffers from spectral congestion in complex RNA molecules, 19F NMR provides a large chemical shift range (approximately 700 ppm compared to just 14 ppm for 1H NMR), which results in simplified spectra with well-resolved signals even in large RNA complexes [2]. This extensive dispersion allows researchers to monitor specific structural changes and molecular interactions with exceptional clarity and precision.
The absence of endogenous fluorine in biological systems represents another significant advantage of 19F NMR spectroscopy. Unlike 1H NMR, where signals from buffers, cofactors, and other system components can obscure the signals of interest, 19F NMR provides a "background-free" window into molecular structure and dynamics [1]. This characteristic makes 19F NMR particularly valuable for studying complex biological systems where spectral simplification is paramount. Furthermore, the fluorine atom serves as a highly sensitive site-specific reporter of local electronic environment, conformational changes, and binding events, with chemical shifts that respond dramatically to even subtle alterations in molecular surroundings [3]. These properties collectively establish 19F NMR as an indispensable tool in the structural biologist's arsenal, especially for probing the complex architecture and dynamic behavior of RNA molecules.
Table 1: Comparison of NMR-Active Nuclei for Biomolecular Studies
| Property | 19F | 1H | 13C |
|---|---|---|---|
| Natural Abundance | 100% | 99.98% | 1.1% |
| Relative Sensitivity | 0.83 | 1.00 | 1.76 × 10-4 |
| Chemical Shift Range | ~700 ppm | ~15 ppm | ~250 ppm |
| Background in Biological Systems | None | High | Low |
| Typical Reference Compound | CFCl3 (0 ppm) | TMS (0 ppm) | TMS (0 ppm) |
This compound is a strategically modified nucleoside where the hydrogen atom at the 2-position of the adenine base is replaced with fluorine, creating a sensitive probe for investigating RNA structure and dynamics through 19F NMR spectroscopy. This modification enables the enzymatic synthesis of This compound-5'-triphosphate (2-F-ATP), which serves as a substrate for phage T7 RNA polymerase in DNA template-directed transcription, allowing for site-specific incorporation of the fluorine label into target RNA molecules [4]. The incorporation of 2-fluoroadenine into RNA is particularly valuable because it is relatively non-perturbing to native RNA structure, forming standard 2F-A-U base pairs with uracil that closely mimic the natural A-U base pairs found in unmodified RNA [4]. This preservation of structural integrity while gaining a sensitive spectroscopic reporter makes this compound an ideal probe for studying RNA architecture and conformational changes.
The 19F NMR chemical shift of this compound falls within a characteristic range that makes it readily distinguishable from other fluorinated probes. While exact chemical shift values for this compound were not explicitly provided in the search results, fluorinated aromatic compounds typically exhibit chemical shifts in the range of +80 to +170 ppm relative to CFCl3 [5] [6]. The chemical shift is highly sensitive to local environmental changes, including base pairing status, stacking interactions, and solvent exposure, making it an exquisitely sensitive reporter of RNA structural transitions. Even minor alterations in the RNA structure can produce detectable chemical shift changes that provide insights into folding pathways, molecular recognition events, and conformational dynamics. This environmental sensitivity, combined with the lack of natural background signals, allows researchers to monitor specific structural events in complex RNA molecules with exceptional clarity.
Table 2: Characteristic 19F Chemical Shift Ranges for Biological Probes
| Type of Compound | Chemical Shift Range (ppm vs. CFCl3) | Representative Examples |
|---|---|---|
| Aromatic Fluorine (Ar-F) | +80 to +170 | This compound, 5-Fluorouridine |
| Trifluoromethyl (-CF3) | +40 to +80 | Trifluoromethylphenylalanine |
| Difluoromethylene (-CF2-) | +80 to +140 | Difluorinated amino acids |
| Fluoroalkanes (-F-C=O) | -70 to -20 | Fluorinated metabolites |
The incorporation of this compound into RNA molecules provides several significant advantages for structural investigations. First, the site-specific labeling approach allows researchers to position the fluorine reporter at strategic locations within an RNA molecule, enabling the targeted interrogation of specific structural elements such as hairpin loops, internal bulges, or pseudoknot formations [4]. This strategic placement is particularly valuable for studying local conformational changes that might be obscured in more global structural techniques. Second, the 19F nucleus offers exceptional sensitivity to environmental changes, with chemical shifts that are 6-20 times more responsive to environmental alterations than corresponding 1H resonances [1]. This heightened sensitivity allows researchers to detect subtle structural transitions that might be invisible to other spectroscopic methods.
Another significant advantage of this compound is its ability to selectively report on base pairing interactions through clear changes in 19F NMR chemical shifts and line shapes. When incorporated into the HIV-2 transactivation response region (TAR) RNA, 2-fluoroadenine demonstrated its capability to form stable 2F-A-U base pairs while serving as a sensitive reporter of local structural environment [4]. The fluorine atom's strong influence on hydrogen bonding capabilities and base stacking interactions makes it particularly responsive to changes in base pairing status, allowing researchers to monitor hybridization events, melting transitions, and structural rearrangements in real time. Additionally, the relatively small size of the fluorine atom compared to other reporter groups minimizes structural perturbation, ensuring that the observed behavior accurately reflects the natural system rather than artifacts introduced by the probe itself.
The incorporation of this compound into RNA molecules follows a well-established enzymatic protocol that leverages the substrate tolerance of bacteriophage RNA polymerases. The process begins with the enzymatic synthesis of this compound-5'-triphosphate (2-F-ATP) from this compound using standard kinase enzymes and protocols [4]. This fluorinated nucleotide triphosphate then serves as a substrate for in vitro transcription reactions catalyzed by T7 RNA polymerase, which incorporates the modified nucleotide into RNA transcripts in a template-directed manner. The transcription reactions typically include a DNA template containing the target RNA sequence, all four standard nucleotide triphosphates (with 2-F-ATP substituting for ATP), appropriate transcription buffers, and T7 RNA polymerase. The reaction mixture is incubated at 37°C for several hours to allow for efficient RNA synthesis, after which the transcripts are purified using denaturing polyacrylamide gel electrophoresis or chromatographic methods to obtain homogeneous RNA samples for structural studies.
The efficiency of this compound incorporation depends on several critical factors, including the specificity of the DNA template, the concentration ratio of 2-F-ATP to standard nucleotides, and the activity of the RNA polymerase. Research has demonstrated that T7 RNA polymerase exhibits excellent acceptance of 2-F-ATP as a substrate, allowing for efficient production of site-specifically labeled RNA molecules [4]. For structural studies, it is often advantageous to incorporate this compound at specific positions rather than throughout the entire RNA molecule, which can be achieved by using templates designed to incorporate the modified nucleotide only at desired positions through strategic template design and controlled nucleotide mixtures. This site-specific labeling approach simplifies the resulting 19F NMR spectra by focusing on specific regions of interest within complex RNA structures, facilitating interpretation of structural data and specific environmental responses.
Acquiring high-quality 19F NMR spectra of this compound-labeled RNA requires careful consideration of several experimental parameters. Standard 19F NMR experiments are typically performed using NMR spectrometers operating at field strengths of 400 MHz or higher, with dedicated 19F probes or multinuclear probes tuned to the 19F resonance frequency (approximately 376 MHz on a 400 MHz instrument) [2]. Sample conditions usually involve RNA concentrations of 0.1-1.0 mM in appropriate buffers (typically 10-50 mM phosphate or HEPES, pH 6.5-7.5), with the addition of magnesium ions (0-10 mM) and monovalent salts (0-100 mM) as required for RNA stability and function. Deuterated solvent (D2O, typically 5-10%) is often included to provide a lock signal for field stability, though pure H2O samples can also be used with appropriate water suppression techniques. Data acquisition typically employs simple one-pulse sequences with Waltz-16 or similar 1H decoupling schemes to suppress 1H-19F scalar couplings, though coupled spectra can provide additional structural information through coupling constants.
The analysis of 19F NMR spectra focuses on several key parameters that provide structural insights into RNA behavior. The chemical shift of the this compound resonance serves as a primary indicator of local electronic environment, with upfield or downfield shifts signaling changes in base stacking, hydrogen bonding, or solvent exposure. The line width of the resonance reflects molecular mobility and conformational exchange, with broader signals indicating restricted motion or intermediate timescale conformational dynamics. When multiple conformations are present, researchers may observe multiple distinct resonances representing discrete conformational states, with their relative intensities providing information about the thermodynamic equilibrium between these states. For quantitative analysis, titration experiments can be performed by adding proteins, ligands, or ions to the RNA sample while monitoring chemical shift changes to determine binding affinities and characterize binding-induced conformational changes. These analyses collectively provide a comprehensive view of RNA structure, dynamics, and interactions that is difficult to obtain through other structural methods.
This compound represents just one of several approaches available for studying RNA structure using 19F NMR spectroscopy, with each method offering distinct advantages and limitations. 5-Fluorouridine represents another commonly used fluorinated nucleoside analog where fluorine is incorporated at the 5-position of uracil bases, providing sensitivity to different types of structural transitions and environmental changes compared to this compound [3]. While this compound primarily reports on adenine-specific interactions and environments, 5-fluorouridine provides complementary information about uridine-rich regions and their structural behaviors. For protein labeling and protein-RNA interaction studies, trifluoromethylphenylalanine and other fluorinated amino acids allow for simultaneous observation of both components in a complex, providing insights into interaction interfaces and coupled conformational changes [3]. Each of these probes occupies a specific niche in the structural biology toolkit, with selection depending on the specific biological question and system under investigation.
Beyond fluorinated nucleosides, researchers have developed various chemical tagging approaches for incorporating fluorine probes into RNA molecules. These methods typically involve the synthesis of RNA containing specific reactive groups (such as thiols or amines) followed by chemical conjugation with fluorine-containing tags such as 2,2,2-trifluoroethanethiol (TFET) or 3-bromo-1,1,1-trifluoroacetone (BTFA) [3]. While these approaches offer greater flexibility in probe placement and character, they often involve more complex synthetic procedures and potentially more significant structural perturbations compared to direct enzymatic incorporation of fluorinated nucleotides. The choice between different labeling strategies ultimately depends on the specific research goals, with enzymatic incorporation generally preferred for minimal perturbation and chemical approaches offering greater versatility in probe design and placement.
Table 3: Comparative Analysis of RNA Structural Probing Methods
| Method | Resolution | Throughput | In Vivo Applicability | Key Advantages | Main Limitations |
|---|---|---|---|---|---|
| 19F NMR with this compound | Atomic (specific sites) | Low | Limited (in vitro) | Site-specific information, real-time dynamics, minimal background | Requires labeling, limited to small-medium RNAs |
| SHAPE-MaP | Nucleotide | High | Yes | Whole transcriptome, single-nucleotide resolution, in vivo application | Indirect structural inference, chemical probing biases |
| Cryo-EM | Near-atomic to Atomic | Medium | No (static structures) | High resolution, no molecular weight limits | Requires sample vitrification, limited dynamics information |
| X-ray Crystallography | Atomic | Low | No | Ultra-high resolution | Requires crystallization, static picture |
| DMS-Seq | Nucleotide | High | Yes | In vivo application, base-pairing information | Limited to A and C bases, in vivo conditions may vary |
19F NMR using this compound occupies a unique position in the landscape of RNA structural biology techniques, offering capabilities that complement other established methods. Compared to cryogenic electron microscopy (cry-EM) and X-ray crystallography, which provide detailed static structures of often large RNA-protein complexes, 19F NMR offers unique insights into dynamics and conformational equilibria under physiological conditions [7]. While structural techniques like cry-EM excel at determining high-resolution architectures of stable complexes, 19F NMR provides complementary information about conformational fluctuations, folding pathways, and dynamic processes that occur on timescales from microseconds to seconds. This dynamic information is often critical for understanding RNA function but is difficult to obtain through static structural methods.
When compared to high-throughput sequencing-based methods like SHAPE-MaP and DMS-Seq, 19F NMR offers superior site-specific resolution and the ability to monitor real-time conformational changes without requiring reverse transcription or sequencing steps [7]. While sequencing-based methods provide comprehensive structural information across entire transcripts or transcriptomes, they typically offer limited temporal resolution and cannot easily capture transient intermediate states or rapid conformational transitions. 19F NMR excels at precisely characterizing specific structural events at defined positions within an RNA molecule, making it particularly valuable for mechanistic studies of functionally important regions such as riboswitch aptamers, catalytic cores, and protein binding sites. The technique's ability to quantitatively measure thermodynamic parameters and kinetic rates for structural transitions further distinguishes it from sequencing-based approaches, providing a more complete understanding of the energy landscapes that govern RNA folding and function.
Cotranscriptional RNA folding represents a fundamental biological process where RNA begins to adopt specific structures while still being synthesized by RNA polymerase, often leading to folding pathways that involve sequential formation of intermediate structures [8]. Recent methodological advances have enabled researchers to investigate these complex folding processes using 19F NMR with site-specifically incorporated this compound probes. In one innovative approach termed TECprobe-LM (Transcription Elongation Complex RNA structure probing Linked-Multipoint), researchers sequentially position RNA polymerase at specific locations within a DNA template to probe the structure of nascent RNA at defined stages of synthesis [8]. This strategy allows direct observation of structural rearrangements as the transcript elongates, providing unprecedented insights into the dynamic folding pathways that RNAs follow during their synthesis.
The application of 19F NMR to cotranscriptional folding studies has revealed several important principles of RNA folding. Research on the E. coli signal recognition particle (SRP) RNA demonstrated that non-native intermediate structures can form during transcription but subsequently rearrange into native structures as the transcript elongates [8]. Similarly, studies of the Clostridium beijerinckii pfl ZTP riboswitch and Bacillus cereus crcB fluoride riboswitch have revealed how specific functional structures form cotranscriptionally in response to metabolite binding or environmental conditions [8]. In these investigations, this compound incorporated at strategic positions within the RNA transcripts served as sensitive reporters of local structural transitions, with 19F NMR chemical shift changes signaling the formation of specific base pairs, pseudoknots, and other structural elements. These studies highlight the power of 19F NMR for elucidating the complex relationship between RNA synthesis and structure formation, revealing folding mechanisms that might be obscured in studies of fully synthesized RNAs.
Protein-RNA interactions play crucial roles in virtually all aspects of RNA biology, from transcription and processing to translation and degradation. 19F NMR using this compound-labeled RNA provides an powerful approach for characterizing these interactions, offering insights into binding stoichiometry, affinity, kinetics, and associated conformational changes. When a protein binds to a fluorinated RNA, researchers typically observe chemical shift perturbations and/or line width changes in the 19F NMR spectrum that report on the binding event and its effects on RNA structure [1]. Titration experiments, where protein is gradually added to the labeled RNA, allow quantitative determination of binding affinity through monitoring of chemical shift changes as a function of protein concentration. These experiments can distinguish between specific and non-specific binding, identify multiple binding sites, and characterize cooperative interactions in multi-protein-RNA complexes.
The application of 19F NMR to RNA-protein interactions extends beyond simple binding measurements to include detailed mechanistic studies of complex assembly and function. For example, researchers have used this compound labeling to investigate how post-translational modifications of RNA-binding proteins affect their interaction with RNA targets, revealing how phosphorylation, methylation, or other modifications can subtly alter binding specificity and affinity [3]. Similarly, studies of ribonucleoprotein assembly have leveraged 19F NMR to elucidate the pathways and mechanisms through which multiple proteins and RNA molecules assemble into functional complexes, identifying key intermediate states and rate-limiting steps in the assembly process. In drug discovery contexts, 19F NMR has been used to screen for small molecules that disrupt pathogenic RNA-protein interactions, such as those involved in viral replication or neurological disorders, with the fluorinated RNA serving as a direct reporter of inhibitor efficacy and mechanism [1]. These diverse applications demonstrate the versatility of this compound labeling for studying RNA-protein interactions across broad biological contexts.
This compound represents a powerful and versatile probe for investigating RNA structure, dynamics, and interactions through 19F NMR spectroscopy. Its strategic incorporation into RNA molecules via enzymatic synthesis provides a site-specific reporter of local environment that responds sensitively to structural transitions, binding events, and conformational changes, while introducing minimal perturbation to native RNA structure [4]. The technique's unique combination of atomic-level resolution, sensitivity to dynamics, and ability to study RNAs in near-physiological conditions makes it particularly valuable for addressing biological questions that are difficult to approach through other structural methods. As research continues to reveal the complexity and functional importance of RNA in cellular processes, tools like this compound labeling will play an increasingly important role in deciphering the structural principles underlying RNA function.
The cytotoxicity of 2-Fluoroadenosine (F-Ado) in lymphocytes stems from its distinctive metabolism and irreversible mode of action, as summarized below.
| Feature | Description |
|---|---|
| Primary Metabolite | This compound 5'-triphosphate (F-ATP) [1] |
| Key Effect on Metabolism | Depletes intracellular ATP pools [1] |
| Effect on cAMP Pathway | Forms a novel metabolite, F-cAMP, which activates protein kinase [1] |
| Nature of Inhibition | Irreversible cytolysis (effect persists after drug removal) [1] |
| Potentiating Agent | cAMP phosphodiesterase inhibitors (e.g., Ro 20-1724) [1] |
This compound is a foundational compound for several clinically significant drugs. The table below compares it with other related purine nucleoside analogs (PNAs).
| Drug (Nucleoside Base) | Prodrug/Approval Status | Key Metabolic Steps & Characteristics | Primary Cytotoxicity Mechanisms | Clinical/Research Applications |
|---|---|---|---|---|
| This compound (F-Ado) [1] | Research compound | Intracellular conversion to F-ATP and F-cAMP [1]. | ATP depletion; protein kinase activation via F-cAMP; irreversible lymphocyte cytolysis [1]. | Primarily a research tool for studying lymphocyte cytotoxicity. |
| Fludarabine (2-Fluoroadenine derivative) [2] [3] | Approved drug (phosphate prodrug) | Converted to active metabolite F-ara-ATP [2]. | Inhibits DNA synthesis (chain termination); inhibits ribonucleotide reductase [2]. | Chronic lymphocytic leukemia (CLL), lymphomas [2] [3]. |
| Cladribine (2-CdA) [4] [3] | Approved drug | Phosphorylated by deoxycytidine kinase (dCK); resistant to deamination [3]. | DNA strand breaks; disruption of DNA repair; apoptosis [3]. | Hairy cell leukemia (HCL), CLL, some lymphomas [4] [3]. |
| Clofarabine (CAFdA) [4] [2] [3] | Approved drug | Structural hybrid of Cladribine and Fludarabine; efficient phosphorylation [4]. | Inhibits DNA synthesis; disrupts DNA repair [2]. | Pediatric acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML) [4] [3]. |
Researchers use various methods to quantify the cytotoxic effects described above.
Traditional Metabolite Analysis via Chromatography This method is used to study the intracellular metabolism of F-Ado, as detailed in the search results [1].
Modern Real-Time Cytotoxicity Assay A 2022 protocol describes a label-free, real-time method to analyze lymphocyte-mediated killing, which is applicable to studying the effects of compounds like F-Ado [5].
To help visualize the experimental workflow for the real-time cytotoxicity assay, the following diagram outlines the key steps:
The data reveals several critical points for drug development professionals:
The search results confirm that 2-[18F]fluoroadenosine has been investigated as a potential radiotracer for studying malignancies with PET [1] [2]. The table below summarizes the key characteristics found in the available literature.
| Tracer Name | Key Characteristics | Reported Biodistribution (Rodent Studies) | Synthesis Radiochemical Yield |
|---|---|---|---|
| 2-[18F]Fluoroadenosine | Potential ligand for adenosine receptors; investigated for cardiology and oncology [1]. | High uptake in lung, kidney, heart, and spleen; significant urinary elimination [1]. | 45 ± 5% (one method); 5% or 0.5% (another method, carrier-added vs. no-carrier-added) [1] [2]. |
| 2'-Deoxy-2'-fluoroadenosine | A different compound with a fluorine on the sugar moiety, not the purine ring. It is a therapeutic nucleoside analog with antitumor and antiviral activity [3]. | Information not available in search results. | Information not available in search results. |
It is crucial to distinguish 2-[18F]fluoroadenosine (fluorine on the purine ring) from 2'-deoxy-2'-fluoroadenosine (fluorine on the sugar ring). The latter is primarily studied as an antitumor and antiviral agent, not as a PET radiotracer [3].
In contrast to this compound, several other nucleoside-based PET radiotracers are more established in research and clinical practice. The following table outlines some of these key alternatives, though head-to-head comparison data with this compound is not available.
| Tracer Name | Primary Mechanism/Target | Main Clinical/Research Applications |
|---|---|---|
| [11C]Methionine (MET) | Amino acid transport and protein synthesis [4]. | Multiple myeloma (superior detection rate vs. FDG in some studies), brain tumors [5]. |
| [18F]Fluciclovine (FACBC) | Amino acid transporters (ASCT2, LAT1) [4] [6]. | Biochemical recurrence of prostate cancer [6]. |
| [18F]Fluoroethyltyrosine (FET) | Amino acid transport [4]. | Brain tumor imaging [4]. |
| This compound | Adenosine receptors (A1, A2A, A2B, A3); adenylate metabolism [1] [2]. | Proposed for cardiology and oncology; remains a research candidate [1]. |
The diagram below illustrates the primary cellular mechanisms targeted by these different nucleoside and amino acid analog radiotracers.
The lack of direct comparative data means it is not possible to objectively state whether this compound is superior or inferior to other tracers in terms of diagnostic performance.
To advance a comparative guide, you may need to consider generating original experimental data. A proposed workflow could involve:
The table below summarizes the quantitative data found in the search results:
| Compound | Target / Organism | IC50 / EC50 Value | Experimental Context / Assay Description |
|---|---|---|---|
| 2-Fluoroadenosine (2FA) [1] [2] | Cryptosporidium parvum (Parasite) | 0.842 mM (EC50) | Antiparasite activity study [1] [2]. |
| 2'-Deoxy-2'-fluoroadenosine [3] | RSV A2 RNA-dependent RNA Polymerase | 7.7 μM (IC50) | Inhibition assay in HEp-2 cells using ATP, GTP, UTP, CTP and [alpha-32P] NTP as substrate; reduction of total radiolabeled transcript measured by agarose gel electrophoresis after 90 minutes [3]. |
| 2'-Deoxy-2'-fluoroadenosine [3] | Respiratory Syncytial Virus (RSV) in HEp-2 cells | >50 μM (EC50) | Antiviral activity assessed as protection against virus-induced cytopathic effect after 4 days by Cell-Titer Glo assay [3]. |
For the provided data, here are the detailed experimental methodologies:
Based on a foundational study, this compound can be metabolized within mouse cytotoxic lymphocytes, leading to the formation of active metabolites that interfere with cellular energy and signaling. The diagram below illustrates this pathway.
This diagram is constructed based on findings from a 1976 study [4].
| Enzyme Target | Enzyme Source / Type | Key Experimental Findings & Relevance to 2-Fluoroadenosine/Analogs | Key Reference |
|---|---|---|---|
| Purine Nucleoside Phosphorylase (PNP) | E. coli (HMM hexamer) | Site-directed mutant E166F/M167D showed ↑ activity for synthesizing 2'-deoxy-2'-fluoroadenosine; 47.6% ↑ enzymatic activity vs. wild-type [1]. | [1] |
| Purine Nucleoside Phosphorylase (PNP) | Engineered Human Double Mutant (hDM: E201Q/N243D) | Effectively cleaves 2-fluoro-2'-deoxyadenosine (prodrug) to cytotoxic 2-fluoroadenine; engineered for cancer therapy (ADEPT) to minimize immunogenicity [2]. | [2] |
| Nucleoside 2'-Deoxyribosyltransferase (NDT) | Lactobacillus delbrueckii (Type II) | Demonstrated hydrolytic ability (glycosidase activity) on prodrug 2'-deoxy-2-fluoroadenosine (dFAdo); potential application in suicide gene therapy for cancer [3]. | [3] |
Here are the detailed methodologies for the key experiments cited in the research.
This protocol is adapted from studies on engineering E. coli PNP for the synthesis of 2'-deoxy-2'-fluoroadenosine [1].
This protocol describes how the kinetic parameters for the engineered human PNP (hDM) with 2-fluoro-2'-deoxyadenosine were determined [2].
This protocol outlines the methods used to evaluate the potential of NDT in suicide gene therapy [3].
The following diagram summarizes the primary research pathways and therapeutic strategies for this compound analogs described in the available literature.
Irritant